molecular formula C7H6N2O5 B8452937 2,6-Dihydroxy-5-nitrobenzamide

2,6-Dihydroxy-5-nitrobenzamide

Cat. No. B8452937
M. Wt: 198.13 g/mol
InChI Key: YHFAUBOWOFLQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005218

Procedure details

A mixture of 3 parts of phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate, 3 parts of 4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile and 30 parts of 1,2,4-trichlorobenzene is stirred for 10 minutes at 190° C. The reaction mixture is cooled and poured onto 140 parts of petroleumether while stirring. The supernatant phase is decanted and the residue is boiled in methylbenzene and stirred with activated charcoal. The latter is filtered off over hyflo. Petroleumether is added to the filtrate till turbid and the product is allowed to crystallize while stirring. It is filtered off, dried and crystallized from acetonitrile, yielding 4.5 parts of 3-chloro-N-{4-[α-cyano-α-(4-methoxyphenyl)methyl]-3-trifluoromethyl)phenyl}-2,6-dihydroxy-5-nitrobenzamide; mp. 206.4° C.
Name
phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([OH:21])=[C:4]([C:14]([OH:20])=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=1)[C:5](OC1C=CC=CC=1)=[O:6].[NH2:22]C1C=CC(C(C2C=CC(OC)=CC=2)C#N)=C(C(F)(F)F)C=1.ClC1C=CC(Cl)=CC=1Cl>>[OH:21][C:3]1[CH:2]=[CH:16][C:15]([N+:17]([O-:19])=[O:18])=[C:14]([OH:20])[C:4]=1[C:5]([NH2:22])=[O:6]

Inputs

Step One
Name
phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)OC2=CC=CC=C2)C(=C(C1)[N+](=O)[O-])O)O
Name
4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)C(C#N)C1=CC=C(C=C1)OC)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
is stirred for 10 minutes at 190° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto 140 parts of petroleumether
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The supernatant phase is decanted
STIRRING
Type
STIRRING
Details
stirred with activated charcoal
FILTRATION
Type
FILTRATION
Details
The latter is filtered off over hyflo
ADDITION
Type
ADDITION
Details
Petroleumether is added to the filtrate till turbid
CUSTOM
Type
CUSTOM
Details
to crystallize
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
It is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C(=O)N)C(=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.